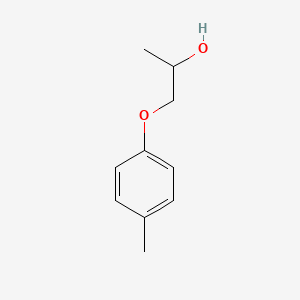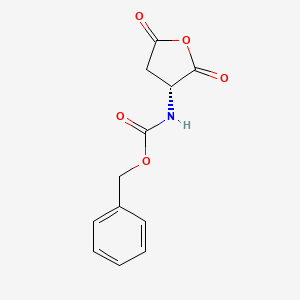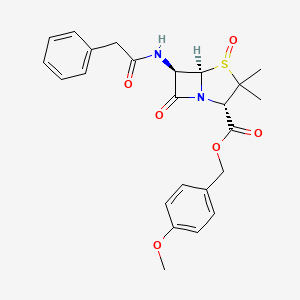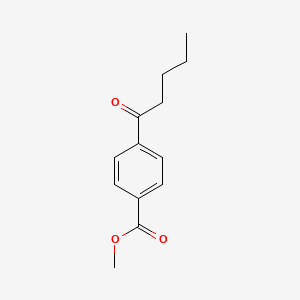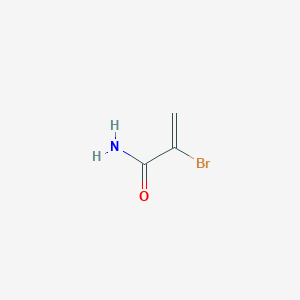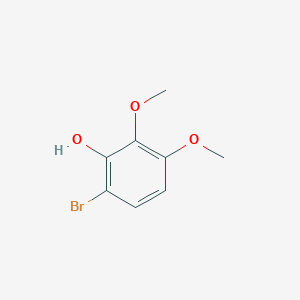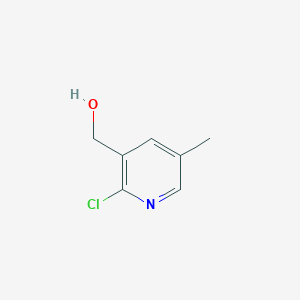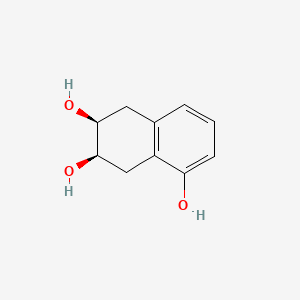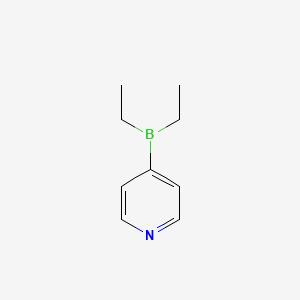
4-(Diéthylboranyl)pyridine
Vue d'ensemble
Description
4-(Diethylboranyl)pyridine is an organoboron compound that features a pyridine ring substituted with a diethylboranyl group at the fourth position
Applications De Recherche Scientifique
4-(Diethylboranyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
Target of Action
It is known that pyridine derivatives play a crucial role in many biological systems . They are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
Mode of Action
The compound 4-(Diethylboranyl)pyridine interacts with its targets through a process known as inverse hydroboration . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .
Biochemical Pathways
The compound 4-(Diethylboranyl)pyridine affects the biochemical pathways related to the synthesis of 1,4-dihydropyridines (1,4-DHPs) . DHPs represent an important class of heterocyclic skeletons which prevalently exist in biologically active agents, pharmaceutically important molecules, and synthetically useful organic reductants . The inverse hydroboration reaction represents a new mode for pyridine functionalization .
Pharmacokinetics
It is known that pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability , which can influence the bioavailability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylboranyl)pyridine typically involves the hydroboration of pyridine derivatives. One common method is the reaction of pyridine with diethylborane under controlled conditions. The process involves the addition of diethylborane to the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(Diethylboranyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Diethylboranyl)pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
4-(Diethylboranyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-(Diethylboranyl)thiophene: Contains a thiophene ring instead of pyridine.
4-(Diethylboranyl)furan: Features a furan ring instead of pyridine
Uniqueness: 4-(Diethylboranyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The nitrogen atom in the pyridine ring can coordinate with metal catalysts, enhancing the efficiency of catalytic reactions .
Propriétés
IUPAC Name |
diethyl(pyridin-4-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPMKLRAJIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536672 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93830-58-1 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
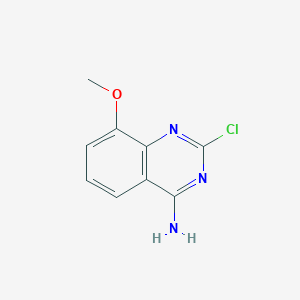
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)

